REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]\NC1C=CC(C2CCN(C)CC2)=CC=1.Br[C:30]1[CH:31]=[C:32]2C(=C[CH:39]=1)[C:36](=[O:40])NC(=O)[C:33]2=[CH:42][NH:43][C:44]1[CH:49]=[CH:48][C:47]([N:50]2CC(C)NC(C)C2)=[CH:46][CH:45]=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]/[O:40][CH3:36].[CH3:39][CH:30]1[CH2:31][CH2:32][CH2:33][CH2:42][N:43]1[C:44]1[CH:49]=[CH:48][C:47]([NH2:50])=[CH:46][CH:45]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2/C(/C(NC(C2=CC1)=O)=O)=C/NC1=CC=C(C=C1)C1CCN(CC1)C
|
Name
|
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 62.6% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.25 mmol | |
AMOUNT: MASS | 1.2 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCCC1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.1 mmol | |
AMOUNT: MASS | 0.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |